molecular formula C4F9I B025838 Perfluorobutyl iodide CAS No. 423-39-2

Perfluorobutyl iodide

Cat. No. B025838
CAS RN: 423-39-2
M. Wt: 345.93 g/mol
InChI Key: PGRFXXCKHGIFSV-UHFFFAOYSA-N
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Description

Perfluorobutyl iodide is a compound of interest in the field of organic chemistry, particularly for its unique properties derived from the perfluoroalkyl group. This compound has been explored for various synthetic applications, including in the synthesis of fluorinated organic compounds and materials due to its stability and reactivity.

Synthesis Analysis

Perfluorobutyl iodide can be synthesized through several methods. One common approach involves the oxidation of perfluoroalkyl iodides with Oxone in trifluoroacetic acid, leading to [bis(trifluoroacetoxy)iodo]perfluoroalkanes, which can be converted to stable [hydroxy(tosyloxy)iodo]perfluoroalkanes (Zagulyaeva, Yusubov, & Zhdankin, 2010). Another method includes the radical addition of perfluoroalkyl iodides to terminal alkynes, facilitated by zinc and trifluoroacetic acid, leading to the facile synthesis of perfluoroalkyl-substituted compounds (Jennings, Ea, & Pv, 2000).

Molecular Structure Analysis

The molecular structure of perfluorobutyl iodide is characterized by the presence of a perfluorobutyl chain attached to an iodine atom. This structure contributes to its unique chemical and physical properties, such as high stability and reactivity towards various organic transformations. Studies on halogen bonding involving perfluorohexyl iodide provide insights into the interactions and molecular behavior of perfluoroalkyl iodides (Cabot & Hunter, 2009).

Chemical Reactions and Properties

Perfluorobutyl iodide participates in various chemical reactions, including perfluoroalkylation reactions that are key for synthesizing perfluoroalkyl-substituted phenanthridines and for the iodo-perfluoroalkylation of alkenes/alkynes (Wang et al., 2017). It also assists in the transition-metal-free cyanomethylation of azoles and phenols, highlighting its versatility in organic synthesis (Zhang, Wu, Ji, & Cao, 2015).

Physical Properties Analysis

The physical properties of perfluorobutyl iodide, such as boiling point, density, and solubility, are influenced by the fluorinated alkyl chain and the iodine atom. These properties are crucial for its application in various chemical syntheses and processes.

Chemical Properties Analysis

Perfluorobutyl iodide exhibits a range of chemical properties, including high stability and reactivity towards nucleophilic substitution, radical addition, and elimination reactions. Its reactivity is exploited in the synthesis of fluorinated organic compounds, where it serves as a source of perfluoroalkyl groups (Brace, 1999).

Scientific Research Applications

  • Surface Chemistry Studies : It is used to study the chemistry of perfluorobutyl groups on diamond surfaces, providing insights into surface modifications and interactions (Kim, Mowrey, Butler & Russell, 1998).

  • Solar-Pumped Lasers : Perfluorobutyl iodides have shown superior performance in solar-pumped lasers, demonstrating equal gain to n-C3F7I, making them valuable in laser technology (Lee, Weaver & Tabibi, 1988).

  • Organic Synthesis : It is efficient and versatile in the synthesis of fluorine-containing organic compounds, highlighting its significance in pharmaceutical and material science applications (Brace, 1999).

  • Halogen Bonding Studies : In complexes with hydrogen-bond acceptors, perfluorohexyl iodide helps probe non-covalent interactions like halogen bonding and hydrogen bonding (Cabot & Hunter, 2009).

  • Iodine Lasers : It is applied extensively in iodine lasers, with its properties being crucial for understanding and optimizing laser performance (Zhao Shu, 2009).

  • Raw Material in Synthesis : Used as a raw material in preparing specific compounds like 3-perfluorohexyl-1,2-epoxypropane (PFOP), it demonstrates its utility in organic chemical synthesis (Wang Ming-gang, 2012).

  • Photochemical Perfluoroalkylation Reactions : A new protocol involving perfluoroalkyl iodide is used for synthesizing perfluoroalkyl-substituted compounds, underscoring its role in photochemistry (Wang et al., 2017).

  • Cyanomethylation of Azoles and Phenols : Assists in the cyanomethylation of azoles and phenols with acetonitrile, contributing to organic synthesis and pharmaceutical research (Zhang, Wu, Ji & Cao, 2015).

  • Photochemical Additions : Reacts photochemically with alkynes and unsaturated organic compounds, indicating its role in chemical transformations and synthesis (Habib & Mallouk, 1991).

  • Synthesis of Silicon Network Polymers : Perfluorobutyl-substituted polysilynes, synthesized using perfluorobutyl iodide, display the characteristics of a silicon network polymer, showing its importance in polymer chemistry (Watanabe, Ito & Miwa, 1995).

  • Intermediates in Synthesis of Fluorinated Compounds : It's used as an intermediate in synthesizing partially fluorinated compounds, such as acids and aldehydes, highlighting its role in diverse chemical syntheses (Furin, 2000).

  • Addition to C-C Multiple Bonds : Can be efficiently added to carbon-carbon multiple bonds, emphasizing its utility in organic reactions (Guo, 1995).

  • Alternative Surfactants Synthesis : Used in synthesizing perfluorobutyl substituted disodium alkanesulfonates, offering alternatives to well-known surfactants like perfluorooctanesulfonic acid (PFOS) (Bodduri et al., 2014).

  • Preparation of Perfluoroallyl Reagents : Reacts to produce F-allylcadmium and F-allylcopper reagents, useful in organic synthesis (Burton, Tarumi & Heinze, 1990).

  • Synthesis of Perfluoroalkyl Nitroso Compounds : Perfluoroalkyl nitroso compounds can be prepared by irradiation of perfluoroiodide, demonstrating its role in creating stable compounds (Banus, 1953).

  • Electrochemical Studies : The electrochemical reduction of perfluoro-n-hexyl iodide yields organomercuric compounds, highlighting its importance in electrochemistry (Calas, Moreau & Commeyras, 1977).

  • Environmental Impact Studies : Polyfluorinated iodides like PFIs, related to perfluorobutyl iodide, are found in the environment and can transform into various fluorinated compounds, underscoring the environmental impact and behavior of these substances (Ruan et al., 2010).

  • Krespan Method in Synthesis : The synthesis of perfluoro-t-butyl iodide can be performed using the Krespan method, showing its application in synthetic chemistry (Ching, 1966).

Safety And Hazards

Perfluorobutyl iodide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Perfluorobutyl iodide is a valuable compound with diverse applications in various fields. It is commonly used as a reagent in organic synthesis, offering a versatile platform for the introduction of perfluorobutyl moieties into different molecules . It is also used as a precursor in the production of fluorinated compounds and materials . Its high stability and resistance to heat, chemicals, and electrical conductivity make it suitable for various industrial applications .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane
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InChI

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGRFXXCKHGIFSV-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F
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Molecular Formula

C4F9I
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DSSTOX Substance ID

DTXSID0047583
Record name Nonafluoro-1-iodobutane
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Molecular Weight

345.93 g/mol
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Physical Description

Liquid, Colorless to pinkish liquid with a pungent odor; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-
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Product Name

Perfluorobutyl iodide

CAS RN

423-39-2
Record name Perfluorobutyl iodide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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